molecular formula C10H19NO2 B13313218 (2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid

Cat. No.: B13313218
M. Wt: 185.26 g/mol
InChI Key: HYPVOBXJZDZKRH-HACHORDNSA-N
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Description

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of amino acids, characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which is also bonded to a 3-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. The reaction conditions often include the use of protecting groups to safeguard the functional groups during the synthesis steps. For example, the amino group may be protected using a tert-butoxycarbonyl (Boc) group, which can be removed later under acidic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions to form amides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or esters.

Scientific Research Applications

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-methylglutamate: A similar amino acid derivative with a methyl group at the 3-position.

    Cyclohexylalanine: Another amino acid derivative with a cyclohexyl group.

Uniqueness

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m0/s1

InChI Key

HYPVOBXJZDZKRH-HACHORDNSA-N

Isomeric SMILES

CC1CCCC(C1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1CCCC(C1)CC(C(=O)O)N

Origin of Product

United States

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